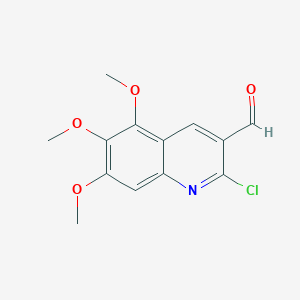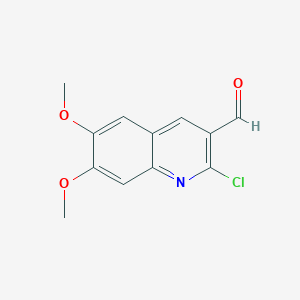
N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide, also known as NMBA, is a chemical compound that has gained significant attention in scientific research due to its potential as a drug intermediate. NMBA is a nitrosamine compound that has been found to possess anti-tumor and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide is not fully understood. However, it has been proposed that N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes involved in these processes. N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, which is essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide has also been found to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide has been found to inhibit the migration and invasion of cancer cells, which are essential for the metastasis of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential as a drug intermediate. However, N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide has some limitations for lab experiments. It is a nitrosamine compound, which can be toxic and carcinogenic. Therefore, it is important to handle N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide with care and follow proper safety precautions.
Direcciones Futuras
There are several future directions for the study of N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide. One potential direction is the development of N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide-based drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the study of the mechanism of action of N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide, which could lead to the identification of new targets for drug development. Additionally, the synthesis of novel derivatives of N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide could lead to the development of more potent and selective drugs. Finally, the study of the toxicology and pharmacokinetics of N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide could provide valuable information for the safe and effective use of N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide-based drugs.
Métodos De Síntesis
The synthesis of N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide involves the reaction of 3-nitrobenzoyl chloride with 2-amino-2-methyl-1-propanol in the presence of a base such as triethylamine. The reaction proceeds through an intermediate, which is then hydrolyzed to yield N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide. The yield of N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide can be improved by optimizing the reaction conditions such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide has been extensively studied for its potential as a drug intermediate. It has been found to possess anti-tumor and anti-inflammatory properties, which make it a promising candidate for the development of new drugs. N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Número CAS |
6332-97-4 |
|---|---|
Nombre del producto |
N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide |
Fórmula molecular |
C11H14N2O4 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,15)7-12-10(14)8-4-3-5-9(6-8)13(16)17/h3-6,15H,7H2,1-2H3,(H,12,14) |
Clave InChI |
DZGDQIKUUIVZQD-UHFFFAOYSA-N |
SMILES |
CC(C)(CNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])O |
SMILES canónico |
CC(C)(CNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])O |
Otros números CAS |
6332-97-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




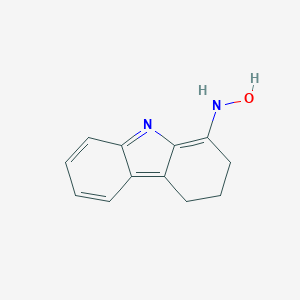
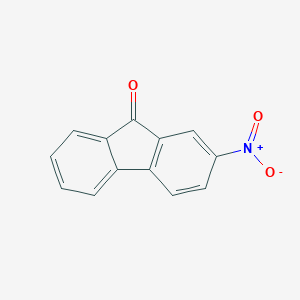
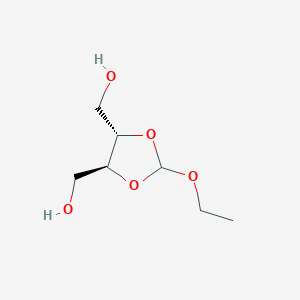
![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B187285.png)

